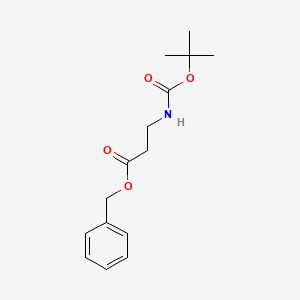

3-(Boc-amino)propanoate de benzyle

Vue d'ensemble

Description

Benzyl 3-(Boc-amino)propanoate, also known as benzyl 3-((tert-butoxycarbonyl)amino)propanoate, is an organic compound with the molecular formula C15H21NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a benzyl ester group and a tert-butoxycarbonyl (Boc) protected amino group, making it a valuable intermediate in various chemical reactions .

Applications De Recherche Scientifique

Benzyl 3-(Boc-amino)propanoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Medicinal Chemistry: Employed in the development of pharmaceutical compounds and drug candidates.

Bioconjugation: Utilized in the modification of biomolecules for various biological studies.

Material Science: Applied in the synthesis of functional materials and polymers

Mécanisme D'action

Target of Action

Benzyl 3-(Boc-amino)propanoate is a derivative of amino acids, specifically a Boc-protected amino acid . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids.

Mode of Action

As a Boc-protected amino acid, Benzyl 3-(Boc-amino)propanoate is primarily used in peptide synthesis . The Boc group serves as a protective group for the amino function, preventing it from reacting prematurely during the synthesis process . The Boc group can be removed under acidic conditions, revealing the free amino group for subsequent reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-(Boc-amino)propanoate typically involves the protection of β-alanine with a Boc group followed by esterification with benzyl bromide. The reaction is carried out in the presence of a base such as cesium carbonate or potassium carbonate. The general steps are as follows:

- Dissolve β-alanine in anhydrous tetrahydrofuran (THF).

- Add cesium carbonate to the solution and stir for 10 minutes.

- Add benzyl bromide to the mixture and stir at room temperature overnight.

- Purify the product to obtain benzyl 3-(Boc-amino)propanoate .

Industrial Production Methods: Industrial production methods for benzyl 3-(Boc-amino)propanoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl 3-(Boc-amino)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution: The benzyl ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Hydrolysis: 3-(Boc-amino)propanoic acid.

Deprotection: Benzyl 3-aminopropanoate.

Substitution: Various substituted benzyl esters depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Benzyl 3-aminopropanoate: Lacks the Boc protecting group, making it more reactive.

Boc-β-alanine: Contains the Boc group but lacks the benzyl ester group.

Benzyl 3-(Fmoc-amino)propanoate: Contains a different protecting group (Fmoc) instead of Boc.

Uniqueness: Benzyl 3-(Boc-amino)propanoate is unique due to the presence of both the Boc protecting group and the benzyl ester group. This dual functionality allows for selective reactions and protection strategies, making it a valuable intermediate in complex organic synthesis.

Activité Biologique

Benzyl 3-(Boc-amino)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

Benzyl 3-(Boc-amino)propanoate features a benzyl group attached to a propanoate moiety with a tert-butoxycarbonyl (Boc) protected amino group. The molecular formula can be represented as . The Boc group is known for its stability under various conditions, making it a useful protecting group in organic synthesis.

The biological activity of Benzyl 3-(Boc-amino)propanoate is primarily attributed to its interaction with specific proteins involved in cellular processes. Notably, it has been studied for its potential role as an inhibitor of cyclophilins, which are crucial in protein folding and immune response modulation. This inhibition can have therapeutic implications in various diseases, including cancer and autoimmune disorders .

In Vitro Studies

Recent studies have demonstrated that derivatives of Benzyl 3-(Boc-amino)propanoate exhibit varying degrees of biological activity:

- Cyclophilin Inhibition : The compound has shown promise as a cyclophilin inhibitor, which could lead to applications in immunosuppression and antiviral therapies.

- Anti-cancer Activity : Some derivatives have been evaluated for their anti-proliferative effects on cancer cell lines. For instance, related compounds have demonstrated moderate inhibitory effects on human retinal endothelial cells (HRECs), suggesting potential applications in treating diseases characterized by excessive angiogenesis .

Case Studies

- Cyclophilin A Inhibition : A study highlighted the effectiveness of Benzyl 3-(Boc-amino)propanoate derivatives in inhibiting Cyclophilin A, which plays a role in HIV replication. The inhibition was quantified using IC50 values, demonstrating significant efficacy at micromolar concentrations.

- Anti-Angiogenic Properties : Another investigation focused on the anti-angiogenic properties of similar compounds. The results indicated that certain modifications to the benzyl group enhanced the anti-proliferative activity against endothelial cells, which is critical for developing treatments for age-related macular degeneration and other vascular diseases .

Synthesis

The synthesis of Benzyl 3-(Boc-amino)propanoate typically involves several steps:

- Formation of the Boc-protected amine : The amino group is protected using Boc anhydride.

- Esterification : The protected amine is then reacted with benzyl bromide to form the ester bond.

- Purification : The final product is purified through recrystallization or chromatography techniques.

Data Table: Biological Activity Overview

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Benzyl 3-(Boc-amino)propanoate | Cyclophilin A Inhibitor | 5.0 | Potential use in antiviral therapies |

| Related Compound A | Anti-proliferative on HRECs | 6.0 | Moderate selectivity observed |

| Related Compound B | Anti-angiogenic properties | 4.5 | Effective against retinal endothelial cells |

Propriétés

IUPAC Name |

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-9-13(17)19-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPCQQYJTWFNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.